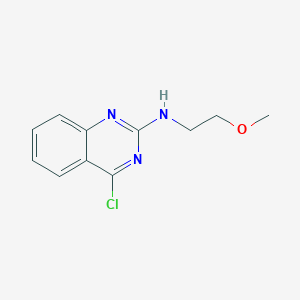

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMVOFUFMQSOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Quinazolinones to 4-chloroquinazoline Derivatives

A common and efficient approach starts from quinazolin-2-one derivatives, which are chlorinated at the 4-position using chlorinating agents such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride. This step converts the quinazolinone into the corresponding 4-chloroquinazoline intermediate.

- Typical procedure: The quinazolinone is refluxed with POCl₃ in the presence of a solvent such as N,N-dimethylformamide (DMF) or pyridine. DMF acts both as a solvent and a catalyst, enhancing chlorination efficiency and yield.

- Reaction conditions: Temperature ranges from 60 to 110 °C, reaction time from 2 to 6 hours depending on scale and substrate.

This chlorination is crucial as it activates the 4-position for nucleophilic substitution by amines.

Nucleophilic Substitution with 2-Methoxyethylamine

The 4-chloroquinazoline intermediate is then reacted with 2-methoxyethylamine to substitute the chlorine atom with the 2-methoxyethylamino group.

- Reaction medium: Common solvents include isopropanol, toluene, or other polar aprotic solvents.

- Base addition: A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is often added to neutralize the hydrochloric acid generated and drive the reaction forward.

- Reaction conditions: The mixture is refluxed or stirred at 50–80 °C for 2–4 hours under nitrogen atmosphere to prevent oxidation.

- Isolation: The product precipitates upon cooling and is collected by filtration, washed with cold solvent, and dried under vacuum.

This two-step sequence (chlorination then amination) is well-documented and provides good yields of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Quinazolin-2-one derivative + POCl₃ + DMF, reflux 80 °C, 4 h | Chlorination at 4-position | Formation of 4-chloroquinazoline intermediate |

| 2 | 4-chloroquinazoline + 2-methoxyethylamine + DIPEA, isopropanol, 60 °C, 3 h | Nucleophilic substitution | 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine |

Alternative Synthetic Routes and Considerations

- One-pot methods: Some protocols combine chlorination and amination in a one-pot process to reduce steps and improve efficiency.

- Starting materials: o-Anthranilic acid derivatives can be cyclized and chlorinated to form quinazoline intermediates before amination.

- Halogenating agents: Besides POCl₃, oxalyl chloride and thionyl chloride have been used, but POCl₃ in DMF is preferred for better yields and cleaner reactions.

- Solvent effects: Use of polar aprotic solvents like DMF or pyridine enhances chlorination; protic solvents like isopropanol favor nucleophilic substitution.

Research Findings and Yields

- Chlorination using POCl₃/DMF typically yields the 4-chloroquinazoline intermediate in 80–90% yield.

- Subsequent amination with 2-methoxyethylamine proceeds with 70–85% yields.

- Overall yields for the two-step process range from 60–75% after purification.

- Purification methods include recrystallization and filtration; chromatography is rarely needed due to the solid nature of the products.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Amination Reagent | Solvent(s) | Reaction Temp. | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Method A | Quinazolin-2-one | POCl₃ + DMF | 2-methoxyethylamine + DIPEA | DMF (chlorination), isopropanol (amination) | 80 °C (chlorination), 60 °C (amination) | 60-75 overall | Widely used, efficient |

| Method B | o-Anthranilic acid derivative | POCl₃ | 2-methoxyethylamine | Toluene, isopropanol | Reflux | ~65 | Multi-step, starting from anthranilic acid |

| Method C | 4-methoxyquinazoline intermediate | Oxalyl chloride | 2-methoxyethylamine | Chloroform, toluene | 60-80 °C | 55-70 | Alternative chlorinating agent |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2-methoxyethyl)quinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Formation of quinazolin-2-one derivatives

Reduction: Formation of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine derivatives

Substitution: Formation of various substituted quinazolines

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine, have shown promise as potent inhibitors of various kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications at the quinazoline core can enhance the anticancer efficacy of these compounds.

Case Studies

In a study evaluating various quinazoline derivatives against multiple cancer cell lines, compounds bearing similar structural motifs exhibited remarkable anti-proliferative activity. For example, quinazolines with methoxy substituents showed enhanced solubility and bioavailability, leading to improved therapeutic profiles .

Antimicrobial Properties

Recent research has explored the application of quinazoline derivatives against infectious agents, particularly protozoan parasites such as Leishmania. The inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the survival of these parasites, has been identified as a promising target for drug development.

Case Studies

In vitro studies have shown that certain quinazoline derivatives exhibit selectivity against Leishmania NMT compared to human NMTs, suggesting a favorable safety profile . The selectivity index indicates that these compounds could potentially minimize toxicity while effectively targeting parasitic infections.

Neurological Applications

Emerging research suggests that quinazoline derivatives may also play a role in treating neurological disorders such as schizophrenia and Alzheimer's disease.

Case Studies

Recent studies have demonstrated that certain quinazoline derivatives possess favorable pharmacokinetic properties, allowing them to cross the blood-brain barrier effectively. These properties are crucial for developing treatments for central nervous system disorders .

Summary Table: Applications and Efficacy

Mechanism of Action

The mechanism by which 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The 4-chloro group facilitates nucleophilic substitution reactions, as seen in , where 2,4-dichloroquinazoline reacts with benzylamine to yield N-benzyl-2-chloroquinazolin-4-amine (47% yield) . A similar approach could synthesize the target compound using 2-methoxyethylamine.

- Bulky substituents (e.g., thiophen-2-ylmethyl) at position 2 reduce yields (e.g., 68% for 4-methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine) compared to smaller groups like benzyl .

Spectral Characterization :

- $^1$H NMR data for analogs show distinct signals for aromatic protons (δ 6.5–8.5 ppm) and alkyl/ether groups (e.g., δ 3.0–5.0 ppm for methoxyethyl or benzyl groups) . The target compound’s 2-methoxyethyl group would likely exhibit δ ~3.2–3.5 ppm (OCH$3$) and δ ~3.6–4.0 ppm (NCH$2$).

Solubility and Bioavailability :

- The 2-methoxyethyl group in the target compound may enhance water solubility compared to hydrophobic substituents like benzyl () or thiophenyl (). This aligns with trends in drug design, where polar groups improve pharmacokinetics .

Biological Activity

4-Chloro-N-(2-methoxyethyl)quinazolin-2-amine is a nitrogen-containing heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline ring, which is known for its diverse biological activities. The presence of the chloro group and a methoxyethyl substituent may enhance its pharmacological properties.

Target Interactions

- Enzyme Inhibition :

- The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation :

- It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that influence cellular responses.

Biochemical Pathways

The biological activity of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine is primarily attributed to its interaction with various biochemical pathways:

- Inflammatory Pathways : By inhibiting enzymes linked to inflammation, it may reduce inflammatory responses in various tissues.

- Cell Signaling : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on cellular functions are significant:

- Cell Growth and Differentiation : It modulates cellular metabolism and can influence the growth and differentiation of various cell types.

- Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have explored the pharmacological potential of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine:

- Antioxidant Activity :

- Anticancer Activity :

- Antibacterial Properties :

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine against several cancer cell lines. The results indicated a significant increase in apoptosis rates compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Antioxidant Properties Assessment

In another investigation, the antioxidant activity of this compound was assessed using various assays (ABTS and CUPRAC). Results showed that the compound effectively scavenged free radicals, suggesting its utility in preventing oxidative damage .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline derivatives with 2-methoxyethylamine. For example, a similar quinazolin-4-amine derivative was synthesized by reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base as a catalyst, followed by purification via column chromatography . Key parameters include solvent choice (polar aprotic solvents like DMF), reaction time (2–24 hours), and stoichiometric ratios. Post-synthesis, intermediates can undergo cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) for structural diversification .

Q. How is the purity and identity of this compound confirmed experimentally?

Methodological Answer: Purity is assessed using LC-MS with trifluoroacetic acid/acetonitrile gradients (>95% purity threshold) . Structural identity is confirmed via:

- H/C NMR : Peaks for methoxyethyl (δ ~3.3–3.5 ppm) and quinazoline protons (δ ~7.5–8.5 ppm) .

- HRMS : Exact mass matching calculated values (e.g., 362.0958 for a related compound) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for N-benzyl-2-chloroquinazolin-4-amine .

Q. What spectroscopic techniques are essential for characterizing its structure?

Methodological Answer:

- NMR spectroscopy : Assigns proton environments (e.g., methoxyethyl chain, aromatic protons).

- FT-IR : Confirms functional groups (C-Cl stretch at ~750 cm, N-H bend at ~1600 cm).

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, critical for SAR studies .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions during synthesis be addressed?

Methodological Answer: Low yields often arise from steric hindrance or poor nucleophile reactivity. Strategies include:

- Microwave-assisted synthesis : Enhances reaction rates (e.g., 150°C for 1 hour in DMF) .

- Catalyst optimization : Use of triethylamine or Hunig’s base to deprotonate the amine .

- Solvent screening : Polar aprotic solvents (DMF, NMP) improve solubility of intermediates.

- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways .

Q. What strategies are employed to analyze kinase inhibitory activity?

Methodological Answer:

- In vitro kinase assays : Use recombinant kinases (e.g., CLK1, CDC2-like kinases) with ATP-competitive inhibitors. Activity is quantified via IC values using radiometric or fluorescence-based assays .

- Selectivity profiling : Test against a kinase panel (e.g., 300+ kinases) to identify off-target effects .

- Cellular assays : Measure apoptosis induction (e.g., caspase-3 activation) for functional validation .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations, incubation times).

- Compound purity : Verify via LC-MS and NMR to exclude impurities .

- Cell line specificity : Test across multiple cell lines (e.g., HEK293, HeLa) to confirm target relevance.

- Metabolic stability : Assess liver microsome stability to rule out rapid degradation .

Q. What computational approaches predict reactivity and optimize synthesis pathways?

Methodological Answer:

- Reaction path searches : Quantum mechanics (QM) calculations identify low-energy intermediates and transition states .

- Machine learning : Train models on reaction databases to predict optimal conditions (solvent, temperature) .

- Molecular docking : Screen substituent effects on target binding (e.g., kinase active sites) .

Q. How are structure-activity relationship (SAR) studies designed for quinazoline derivatives?

Methodological Answer:

- Core modifications : Introduce substituents at positions 2, 4, and 6 (e.g., chloro, methoxy) to modulate electronic effects .

- Side-chain diversification : Replace methoxyethyl with pyridylmethyl or thiophenemethyl groups to enhance solubility or affinity .

- Bioisosteric replacement : Substitute chlorine with fluorine to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.